5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione
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Overview
Description
5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione is a complex organic compound with a unique structure that includes a chromene core substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthoquinone derivative, methoxylation and methylation reactions are carried out to introduce the methoxy and methyl groups, respectively. The final step often involves cyclization to form the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted chromenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infections.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and DNA. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one: Similar structure but with hydroxyl groups instead of methoxy groups.
5,8-Dimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione: Similar core structure but different ring fusion and substitution pattern.
Uniqueness
5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
19206-58-7 |
---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.266 |
IUPAC Name |
5,8-dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione |
InChI |
InChI=1S/C16H12O6/c1-7-4-9(17)14-11(22-7)5-8-13(16(14)21-3)10(18)6-12(20-2)15(8)19/h4-6H,1-3H3 |
InChI Key |
IDWYRXVHRXATBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C(=O)C=C(C3=O)OC |
Synonyms |
5,8-Dimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione |
Origin of Product |
United States |
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